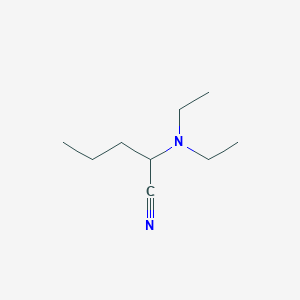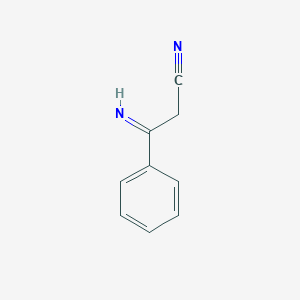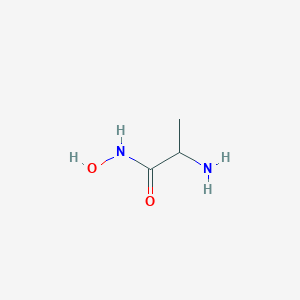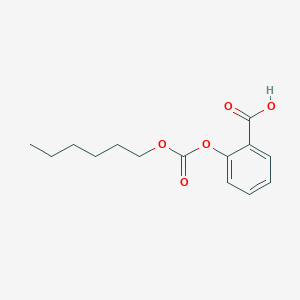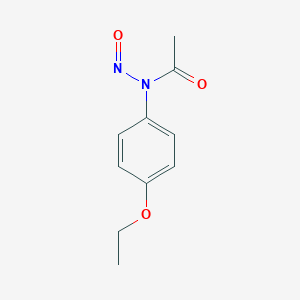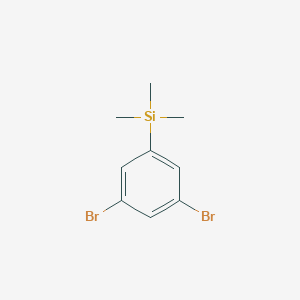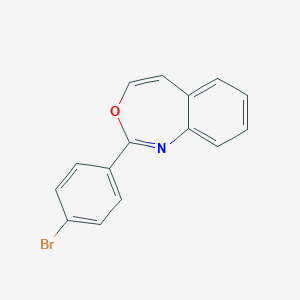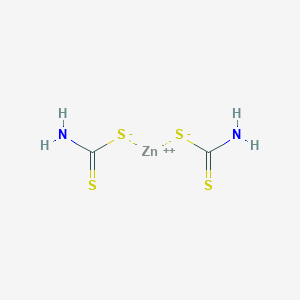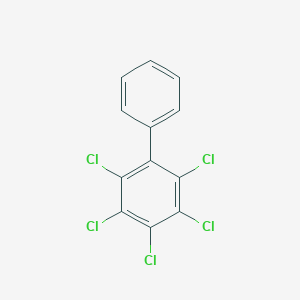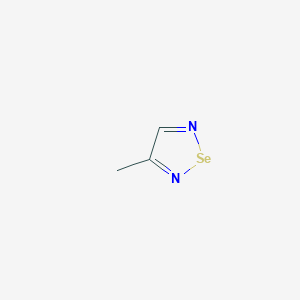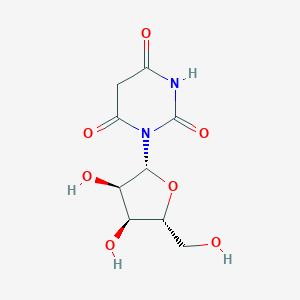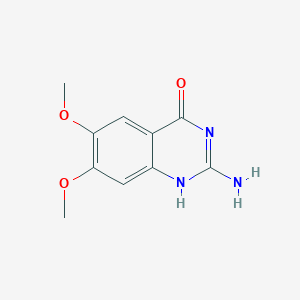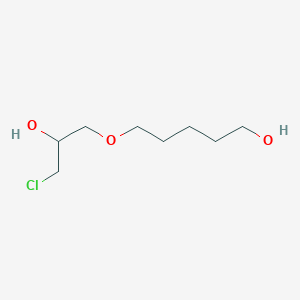
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is a chemical compound that features a chlorohydrin functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a pentanol backbone with a 3-chloro-2-hydroxypropoxy substituent, making it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol typically involves the reaction of 1-pentanol with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-pentanol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of surfactants and polymeric materials.
作用机制
The mechanism of action of 5-(3-chloro-2-hydroxypropoxy)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. Its chlorohydrin group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
相似化合物的比较
Similar Compounds
5-Chloro-2-(3-chloro-2-hydroxypropoxy)-benzhydrylamine: A related compound with similar functional groups but different structural features.
4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide: Another compound used in the synthesis of β-blockers.
Uniqueness
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol is unique due to its specific structural arrangement, which imparts distinct reactivity and functional properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
CAS 编号 |
18485-61-5 |
|---|---|
分子式 |
C8H17ClO3 |
分子量 |
196.67 g/mol |
IUPAC 名称 |
5-(3-chloro-2-hydroxypropoxy)pentan-1-ol |
InChI |
InChI=1S/C8H17ClO3/c9-6-8(11)7-12-5-3-1-2-4-10/h8,10-11H,1-7H2 |
InChI 键 |
JVFCDENSTURUFN-UHFFFAOYSA-N |
SMILES |
C(CCO)CCOCC(CCl)O |
规范 SMILES |
C(CCO)CCOCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


